

## DNDI-6148 for Visceral Leishmaniasis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical development of **DNDI-6148**, a novel benzoxaborole candidate for the oral treatment of visceral leishmaniasis (VL).

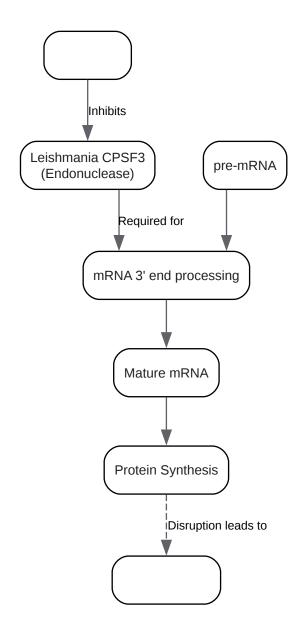
## **Core Compound Profile**

**DNDI-6148** is a 6-substituted benzoxaborole that has demonstrated potent activity against Leishmania donovani and Leishmania infantum, the causative agents of VL.[1][2] It emerged from a screening and optimization program of the oxaborole class of compounds and was selected as a preclinical candidate due to its impressive in vivo efficacy, favorable pharmaceutical properties, and acceptable safety profile.[3][4] However, its development for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[5]

### **Mechanism of Action**

The primary mechanism of action of **DNDI-6148** is the inhibition of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[3][4] CPSF3 is a critical enzyme in the parasite's mRNA processing pathway. By inhibiting this enzyme, **DNDI-6148** disrupts the normal processing of pre-mRNA, leading to a cascade of events that ultimately result in parasite death.[6]





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Mechanism of Action of DNDI-6148.

# Quantitative Data In Vitro Efficacy

**DNDI-6148** has demonstrated potent activity against intracellular amastigotes of both L. donovani and L. infantum.



Parameter	Leishmania donovani	Leishmania infantum	
EC50 (μM)	0.46	0.29	

Data sourced from Mowbray et al., 2021.

## In Vivo Efficacy in Hamster Model

The efficacy of **DNDI-6148** was evaluated in a hamster model of visceral leishmaniasis. The compound showed a significant reduction in parasite burden in the liver, spleen, and bone marrow.[3]

Treatment Group	Dose (mg/kg)	Duration	Liver % Inhibition	Spleen % Inhibition	Bone Marrow % Inhibition
DNDI-6148	50	10 days (BID)	>99	>99	98
DNDI-6148	25	10 days (BID)	>99	>99	97

BID: twice daily. Data sourced from Mowbray et al., 2021.

### **Pharmacokinetics**

Pharmacokinetic parameters were determined in preclinical animal models.

Species	Route	Dose (mg/kg)	T1/2 (h)	Cmax (ng/mL)	AUC (ng·h/mL)
Mouse	РО	10	3.1	1,800	8,900
Rat	РО	10	3.5	1,200	7,800
Dog	РО	5	6.8	1,100	14,000

PO: oral administration. Data synthesized from preclinical summaries.

A Phase I single ascending dose study was conducted in healthy male volunteers.[5]

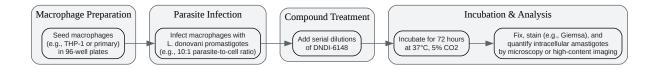


Dose (mg)	Tmax (h)	Cmax (ng/mL)	AUC0-t (ng·h/mL)	T1/2 (h)
10	4.0	58.7	1,170	18.9
380	6.0	2,130	73,800	25.4

Data represents geometric means. Sourced from the **DNDI-6148**-01 clinical trial synopsis and related publications.

# Experimental Protocols In Vitro Intracellular Amastigote Susceptibility Assay

This protocol is synthesized based on standard methodologies for testing anti-leishmanial compounds.[7][8][9]



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Workflow for in vitro amastigote susceptibility assay.

- Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and antibiotics. Cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
- Parasite Culture:Leishmania donovani promastigotes are cultured in M199 medium supplemented with 20% fetal bovine serum.
- Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani
   promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of co-incubation, non-



internalized promastigotes are removed by washing.

- Drug Treatment: DNDI-6148 is serially diluted and added to the infected macrophages. A
  positive control (e.g., amphotericin B) and a negative control (vehicle) are included.
- Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
- Quantification: Macrophages are fixed with methanol and stained with Giemsa. The number
  of intracellular amastigotes per 100 macrophages is determined by light microscopy. The
  50% effective concentration (EC50) is calculated by non-linear regression analysis.

#### In Vivo Hamster Model of Visceral Leishmaniasis

This protocol is based on established models for VL drug efficacy studies.[10][11][12]



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Workflow for in vivo hamster efficacy model.

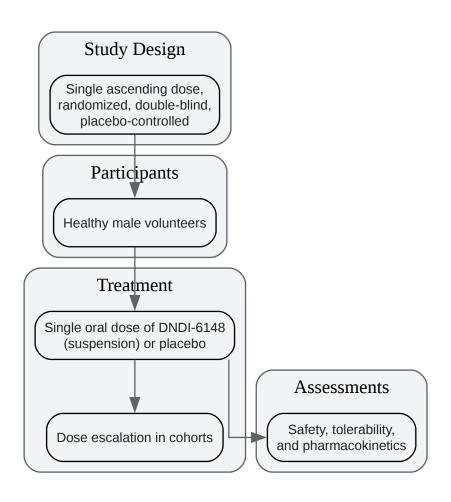
- Animals: Female golden hamsters (Mesocricetus auratus) are used.
- Infection: Hamsters are infected via intracardiac injection with approximately 1 x 107L. donovani amastigotes harvested from the spleen of an infected donor hamster.
- Treatment: Treatment is initiated at a set time post-infection (e.g., day 7 or day 14) to allow for the establishment of a systemic infection. DNDI-6148 is administered orally, typically twice daily (BID), for 5 or 10 consecutive days.
- Monitoring: Animals are monitored daily for clinical signs of disease and body weight is recorded regularly.



 Parasite Burden Quantification: At the end of the treatment period, animals are euthanized, and the liver, spleen, and bone marrow are collected. Parasite burden is determined by microscopic examination of Giemsa-stained tissue smears and expressed as Leishman-Donovan Units (LDU), or by quantitative PCR (qPCR) targeting Leishmania DNA.

## **Phase I Clinical Trial Protocol Synopsis**

The first-in-human study of **DNDI-6148** was a Phase I, randomized, double-blind, placebo-controlled, single ascending dose study in healthy male volunteers.[2]



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